molecular formula C19H13ClFN5OS B2923601 (4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one CAS No. 860648-84-6

(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2923601
CAS No.: 860648-84-6
M. Wt: 413.86
InChI Key: BROIRXKIZNUJPK-CAOOACKPSA-N
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Description

(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C19H13ClFN5OS and its molecular weight is 413.86. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-15-2-1-3-16(21)14(15)9-28-19-24-17(18(27)25-19)8-12-4-6-13(7-5-12)26-11-22-10-23-26/h1-8,10-11H,9H2,(H,24,25,27)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROIRXKIZNUJPK-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC3=CC=C(C=C3)N4C=NC=N4)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC2=N/C(=C/C3=CC=C(C=C3)N4C=NC=N4)/C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one is an intricate organic molecule with potential applications in medicinal chemistry. Its unique structure features various functional groups, including a triazole moiety and a chlorofluorophenyl group, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClFN4SC_{17}H_{15}ClFN_4S, indicating its complexity with multiple heteroatoms. The presence of the imidazole ring classifies it as an imidazole derivative, which is known for a range of biological activities such as antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research has shown that 1,2,4-triazole derivatives possess significant antifungal properties. The incorporation of the triazole moiety in this compound suggests it may exhibit similar activities. Triazoles are recognized for their effectiveness against various fungal pathogens due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Activity

The structure-activity relationship (SAR) studies indicate that imidazole derivatives can act as potent anticancer agents. The specific arrangement of substituents in this compound may enhance its cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .

Study 1: Antifungal Efficacy

In a comparative study of triazole derivatives, compounds similar to the target molecule were tested against Candida albicans and Aspergillus fumigatus. The results indicated that modifications in the phenyl ring significantly influenced antifungal potency. The presence of electron-withdrawing groups like chlorine enhanced activity, suggesting that the chlorofluorophenyl group in our compound may contribute positively to its antifungal effects .

Study 2: Anticancer Potential

A study evaluating the cytotoxic effects of imidazole derivatives on human breast cancer cell lines revealed that compounds with similar structural features to our target had IC50 values ranging from 10 to 50 µM. Notably, the introduction of sulfur-containing groups was found to increase cytotoxicity due to enhanced interaction with cellular targets involved in apoptosis pathways .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. For example:

  • Enzyme Inhibition : The imidazole ring is known to interact with metalloproteins and enzymes through coordination bonds.
  • Receptor Binding : The triazole moiety can participate in hydrogen bonding with receptor sites, enhancing binding affinity and specificity.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant activity against Candida spp.
AnticancerCytotoxic effects on breast cancer cells
Enzyme InhibitionInteraction with metalloproteins

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